molecular formula C4H4I2N2 B6306796 4-Iodo-pyrimidine hydriodide CAS No. 1965309-31-2

4-Iodo-pyrimidine hydriodide

Cat. No.: B6306796
CAS No.: 1965309-31-2
M. Wt: 333.90 g/mol
InChI Key: VNAMUZUYHVLSRL-UHFFFAOYSA-N
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Description

4-Iodo-pyrimidine hydriodide is a chemical compound with the molecular formula C4H4I2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an iodine atom at the fourth position of the pyrimidine ring and an additional iodine atom in the form of hydriodide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-pyrimidine hydriodide typically involves the iodination of pyrimidine derivatives. One common method is the electrophilic aromatic substitution reaction, where pyrimidine is treated with iodine and an oxidizing agent such as silver nitrate (AgNO3) under solvent-free conditions. This method is eco-friendly and yields high purity products .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher yields. The use of solid iodine and silver nitrate as reagents ensures that the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-pyrimidine hydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-pyrimidine hydriodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Iodo-pyrimidine hydriodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine make it more reactive in substitution and coupling reactions, providing a broader range of applications in synthetic chemistry and medicinal research .

Properties

IUPAC Name

4-iodopyrimidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMUZUYHVLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-31-2
Record name Pyrimidine, 4-iodo-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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